molecular formula C18H28N2O2 B2490368 2-Methyl-4-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine CAS No. 2379997-84-7

2-Methyl-4-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine

Cat. No.: B2490368
CAS No.: 2379997-84-7
M. Wt: 304.434
InChI Key: DNKGLXUGENECMX-UHFFFAOYSA-N
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Description

“2-Methyl-4-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methoxy]pyridine” is a chemical compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives is an important task of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been a focus of recent scientific literature . A series of 2-amino-4-(1-piperidine) pyridine derivatives, which could be structurally similar to the compound , have been designed as clinically resistant inhibitors .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Chemical Reactions Analysis

Piperidine derivatives are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Mechanism of Action

While the specific mechanism of action for “2-Methyl-4-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methoxy]pyridine” is not explicitly mentioned in the search results, piperidine derivatives are known to exhibit a wide range of biological activities . They are used in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Future Directions

The future directions in the field of piperidine derivatives involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is due to their significant role in the pharmaceutical industry and the wide range of biological activities they exhibit .

Properties

IUPAC Name

2-methyl-4-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-15-11-18(4-7-19-15)22-14-16-5-8-20(9-6-16)12-17-3-2-10-21-13-17/h4,7,11,16-17H,2-3,5-6,8-10,12-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKGLXUGENECMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)CC3CCCOC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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